2,6-Dimethylocta-2,4,6-trienedial

描述

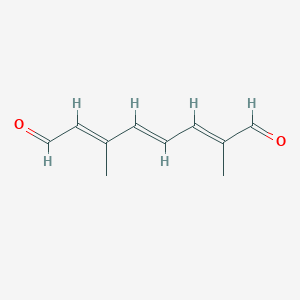

Structure

3D Structure

属性

分子式 |

C10H12O2 |

|---|---|

分子量 |

164.2 g/mol |

IUPAC 名称 |

(2E,4E,6E)-2,6-dimethylocta-2,4,6-trienedial |

InChI |

InChI=1S/C10H12O2/c1-9(6-7-11)4-3-5-10(2)8-12/h3-8H,1-2H3/b4-3+,9-6+,10-5+ |

InChI 键 |

PPJGVKZRXCHMCC-LNFQZQFXSA-N |

手性 SMILES |

C/C(=C\C=O)/C=C/C=C(\C)/C=O |

规范 SMILES |

CC(=CC=O)C=CC=C(C)C=O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethylocta 2,4,6 Trienedial

Strategies for Total Synthesis of 2,6-Dimethylocta-2,4,6-trienedialnih.govnih.govyoutube.comgoogle.com

The total synthesis of 2,6-dimethylocta-2,4,6-trienedial, an apo-carotenoid dialdehyde (B1249045), presents challenges common to polyene synthesis, namely the construction of a conjugated system with defined stereochemistry. nih.gov The IUPAC name for the most stable isomer is (2E,4E,6E)-2,6-dimethylocta-2,4,6-trienedial. nih.gov Various strategies have been developed to assemble this C10 carbon skeleton efficiently.

Retrosynthetic Analysis and Key Disconnections for Polyene Dialdehydes

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. amazonaws.com For a symmetrical polyene dialdehyde like this compound, the high degree of symmetry offers strategic advantages in synthetic planning. youtube.com

A primary disconnection strategy involves breaking the central C4-C5 double bond. This suggests a coupling reaction of two identical five-carbon fragments. Another powerful approach is to disconnect at the other double bonds (C2-C3 or C6-C7), which points towards olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. These reactions are cornerstones of C-C double bond formation in modern organic synthesis. youtube.com

A generalized, building-block-based platform for polyene synthesis utilizes a standardized 3-step retrosynthetic algorithm. nih.gov This approach dissects the polyene into smaller, bifunctional building blocks that can be coupled iteratively. nih.gov For this compound, this could involve disconnections that lead to smaller aldehyde and phosphonium (B103445) ylide fragments.

Key Disconnection Approaches:

| Disconnection Point | Resulting Synthons (Idealized Fragments) | Corresponding Chemical Reactions |

| Central C4=C5 Bond | Two C5 aldehyde/vinyl metal fragments | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) youtube.com |

| C2=C3 and C6=C7 Bonds | C4 dicarbonyl and two C3 ylide fragments | Wittig or Horner-Wadsworth-Emmons Olefination |

| C3-C4 and C5-C6 Bonds | C3 aldehyde and a C4 bis-ylide fragment | Double Wittig/HWE Reaction |

Convergent and Linear Synthesis Pathways for the Compoundscholarsresearchlibrary.com

Synthetic strategies can be broadly categorized as either linear or convergent. scholarsresearchlibrary.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential addition of fragments to build the carbon chain from one end. | Straightforward planning. | Overall yield diminishes rapidly with each step. |

| Convergent | Independent synthesis of major fragments followed by their coupling. scholarsresearchlibrary.com | Higher overall yields; allows for late-stage combination of complex fragments. scholarsresearchlibrary.com | Requires more complex initial planning and synthesis of multiple fragments. |

Stereoselective and Regioselective Approaches in Synthesisnih.govgoogle.comscholarsresearchlibrary.com

Controlling the geometry of the three double bonds is crucial to obtaining the desired (2E,4E,6E) isomer.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of E-alkenes. The use of stabilized ylides in HWE reactions typically provides excellent selectivity for the trans (E) double bond. The Wittig reaction can also be tuned to favor either the E or Z isomer depending on the nature of the ylide and the reaction conditions.

Regioselectivity: This is the control of where a reaction occurs on a molecule with multiple reactive sites. In the synthesis of this compound, regioselectivity is critical. A notable example is a patented process where the starting material, 2,6-dimethyl-octa-2,4,6-triene-1,8-dial, is reacted with an equimolar amount of a Wittig reagent. google.com Contrary to what might be expected from a symmetrical dialdehyde, the reaction occurs with high specificity at the 8-al position, leaving the 1-al function intact. google.com This remarkable regioselectivity is vital for using the dialdehyde as a precursor for longer polyenes like β-apo-8'-carotinal. google.com

Synthesis of Precursors and Intermediates Relevant to the Compound

The total synthesis of this compound relies on the availability of key precursors and intermediates. The specific intermediates depend on the chosen synthetic route.

A known method to access the core structure involves using a protected dialdehyde. For instance, the dialdehyde can be obtained through a Wittig reaction between a 3-methyl-fumardialdehyde-1-monoacetal and a 4,4-dimethoxy-3'-methyl-but-2-en-1-yl-triphenylphosphonium salt , followed by saponification. google.com This highlights the importance of using protecting groups to control the reactivity of one of the aldehyde functions during the initial coupling steps.

The synthesis of the related isomer, 2,7-dimethylocta-2,4,6-triene-1,8-dial, has been achieved through the condensation of ethyl bromoacetate with geranyl acetate , showcasing a different approach to constructing the C10 backbone. biosynth.com

Table of Key Precursors:

| Precursor/Intermediate | Role in Synthesis |

| 3-methyl-fumardialdehyde-1-monoacetal | C4 building block with one protected aldehyde group. google.com |

| 4,4-dimethoxy-3'-methyl-but-2-en-1-yl-triphenylphosphonium salt | C6 phosphonium salt for Wittig olefination. google.com |

| Geranyl acetate | C10 starting material for the synthesis of an isomeric dialdehyde. biosynth.com |

| Ethyl bromoacetate | C2 building block used in condensation reactions. biosynth.com |

Derivatization and Structural Modification of 2,6-Dimethylocta-2,4,6-trienedialnih.govnih.govgoogle.com

The two aldehyde functional groups and the conjugated polyene system of this compound are reactive sites that allow for a variety of chemical transformations and the generation of a library of structural analogs. nih.gov

Chemical Functionalization and Analog Generation

The aldehyde groups are particularly versatile handles for chemical modification. They can undergo:

Oxidation: To form the corresponding dicarboxylic acid.

Reduction: To yield the diol, 2,6-dimethylocta-2,4,6-triene-1,8-diol.

Olefination: As demonstrated by the highly regioselective Wittig reaction at the C8-aldehyde, this is a key method for extending the polyene chain. google.com This specific derivatization is used in the industrial synthesis of the food colorant β-apo-8'-carotinal. google.com

Condensation: Reactions with amines or other nucleophiles to form imines or other adducts.

The conjugated triene system can also be modified, for example, through cycloaddition reactions or selective oxidation. The generation of analogs is crucial for exploring structure-activity relationships in various chemical and biological contexts. The building-block synthesis platform, for instance, is designed to enable access to a wide range of polyene frameworks, demonstrating the potential for creating diverse analogs from common intermediates. nih.gov

Synthesis of Geometric Isomers and Stereochemical Control

The synthesis of specific geometric isomers of this compound requires careful selection of synthetic methods that allow for high stereoselectivity. The presence of three double bonds (at positions 2, 4, and 6) means that multiple isomers are possible. The all-trans isomer, (2E,4E,6E)-2,6-dimethylocta-2,4,6-trienedial, is a known apocarotenoid monoterpenoid that arises from the oxidative degradation of β,β-carotene. nih.gov However, the synthesis of this and other isomers such as those containing Z-configured double bonds necessitates stereocontrolled olefination reactions.

Key strategies for achieving stereochemical control in the synthesis of polyenes like this compound include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org

The Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. This selectivity can be exploited in the synthesis of different isomers of this compound by carefully choosing the appropriate phosphonium ylides and carbonyl precursors. For instance, the use of a stabilized ylide could be employed to form the E-double bonds. Mild reaction conditions, sometimes employing agents like silver carbonate, can be beneficial for base-sensitive substrates. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.org This reaction is renowned for its high (E)-selectivity in the formation of alkenes, making it a powerful tool for the synthesis of the all-trans isomer of this compound. wikipedia.org The reaction's stereoselectivity can be influenced by factors such as the nature of the phosphonate, the base used for deprotonation, the solvent, and the reaction temperature. researchgate.net For example, using certain modified phosphonates under specific conditions (Still-Gennari modification) can favor the formation of (Z)-olefins. The HWE reaction has been widely applied in the synthesis of various natural products containing polyene chains. conicet.gov.ar

Organocatalysis has also emerged as a powerful strategy for the stereoselective synthesis of polyenes. Chiral organocatalysts can be used to control the stereochemistry of reactions that form carbon-carbon double bonds. For instance, organocatalytic oxidation methods can produce enals with high stereoselectivity. rsc.org Furthermore, organocatalytic polyene cyclizations, while not directly forming the linear dialdehyde, demonstrate the potential of organocatalysis in controlling stereochemistry within polyene systems. nih.govnih.gov Asymmetric organocatalysis can be employed to prepare highly functionalized and enantiopure allenes, which can be precursors to complex polyenes. rsc.org

Below is a table summarizing the stereochemical outcomes of common olefination reactions relevant to the synthesis of this compound isomers.

| Olefination Reaction | Typical Stereoselectivity | Factors Influencing Stereoselectivity |

| Wittig Reaction | Unstabilized ylides: (Z)-alkenes; Stabilized ylides: (E)-alkenes | Ylide structure, solvent, presence of lithium salts |

| Horner-Wadsworth-Emmons | Predominantly (E)-alkenes | Phosphonate structure, base, solvent, temperature |

| Still-Gennari Modification | Predominantly (Z)-alkenes | Use of electron-withdrawing groups on the phosphonate |

Catalytic Aspects in the Synthesis and Transformation of the Compound

Catalysis plays a pivotal role in both the construction of the this compound backbone and its subsequent chemical transformations. Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability.

Homogeneous and Heterogeneous Catalysis

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, is instrumental in many carbon-carbon bond-forming reactions used in polyene synthesis. Organometallic complexes are widely used as homogeneous catalysts. youtube.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful methods for constructing polyene frameworks with high stereocontrol. These reactions involve the coupling of organometallic reagents with organic halides or triflates. The synthesis of functionalized polyacetylenes using well-defined palladium catalysts highlights the potential of these methods for creating complex unsaturated systems. nih.gov

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. While often associated with high-temperature industrial processes, recent developments have led to heterogeneous catalysts that can be used for fine chemical synthesis under milder conditions. For polyene synthesis, heterogeneous catalysts can be employed for reactions such as hydrogenation or isomerization. The challenge lies in developing catalysts with high selectivity for specific transformations within a polyfunctional molecule like this compound. The functionalization of polyolefins using heterogeneous catalysts demonstrates the potential for modifying such long-chain molecules. youtube.com

The table below provides a comparison of homogeneous and heterogeneous catalysis in the context of polyene synthesis.

| Catalyst Type | Advantages | Disadvantages | Relevant Reactions |

| Homogeneous | High activity and selectivity, mild reaction conditions, well-defined active sites. | Difficult catalyst separation and recycling. | Cross-coupling reactions (Suzuki, Stille, Negishi), metathesis. |

| Heterogeneous | Easy separation and recycling of the catalyst, suitable for continuous processes. | Lower activity and selectivity compared to homogeneous catalysts, often requires higher temperatures. | Hydrogenation, isomerization, oxidation. |

Biocatalysis in Polyene and Dialdehyde Chemistry

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign approach to the synthesis and transformation of complex molecules like this compound.

The biosynthesis of this compound in nature occurs through the enzymatic cleavage of carotenoids. This process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs) . nih.gov These enzymes are responsible for the oxidative cleavage of specific double bonds in the carotenoid backbone, leading to the formation of various apocarotenoids, including dialdehydes. For example, CCD1 enzymes are known to cleave carotenoids at the 9,10 and 9',10' positions, which can lead to the formation of C14 dialdehydes. mdpi.com The substrate specificity of CCDs can be broad, with some enzymes capable of cleaving multiple carotenoids at different positions. nih.gov

The engineering of CCD enzymes presents a promising avenue for the targeted production of specific apocarotenoid dialdehydes. researchgate.net By modifying the active site of these enzymes, it may be possible to control the cleavage position and thus the structure of the resulting dialdehyde. This approach is being explored for the production of valuable apocarotenoids like β-ionone and could potentially be adapted for the synthesis of this compound. researchgate.netosti.gov

The table below lists key enzymes involved in the biocatalytic production of polyene aldehydes.

| Enzyme Class | Function | Relevance to this compound |

| Carotenoid Cleavage Dioxygenases (CCDs) | Oxidative cleavage of carotenoids to produce apocarotenoids. | Direct biosynthetic pathway to apocarotenoid dialdehydes. |

| Alcohol Dehydrogenases | Interconversion of alcohols and aldehydes. | Potential for the selective oxidation of diols to dialdehydes. |

| P450 Monooxygenases | Hydroxylation and other oxidative transformations. | Can be involved in the modification of polyene precursors. |

Methodologies for the Elucidation of the Molecular and Electronic Structure of 2,6 Dimethylocta 2,4,6 Trienedial

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is the primary tool for probing the molecular structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce atomic connectivity, functional groups, and the nature of the electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom.

For 2,6-Dimethylocta-2,4,6-trienedial, ¹H NMR would be expected to show distinct signals for the aldehydic protons, the vinylic protons along the polyene chain, and the methyl group protons. The chemical shift (δ) of these protons would provide clues to their electronic environment; for instance, the aldehydic protons would appear far downfield (typically 9-10 ppm) due to the deshielding effect of the carbonyl group.

¹³C NMR would complement this by identifying the carbon skeleton, with characteristic signals for the carbonyl carbons, the sp²-hybridized carbons of the triene system, and the sp³-hybridized methyl carbons.

To establish the precise connectivity and spatial relationships, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal which protons are coupled to each other (i.e., on adjacent carbons), confirming the sequence of the carbon chain. Nuclear Overhauser Effect Spectroscopy (NOESY) would identify protons that are close in space, which is crucial for confirming the (E,E,E)-stereochemistry of the double bonds. For example, a NOESY correlation between an aldehydic proton and a vinylic proton across a double bond would help establish its configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E,4E,6E)-2,6-Dimethylocta-2,4,6-trienedial (Note: These are estimated values based on standard chemical shift ranges for the respective functional groups.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.5 | 190 - 200 |

| Vinylic (C=CH) | 5.5 - 7.5 | 120 - 150 |

| Methyl (CH₃) | 1.8 - 2.5 | 10 - 25 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend.

In the IR spectrum of this compound, the most prominent absorption bands would be associated with its key functional groups. A strong, sharp peak corresponding to the C=O stretching vibration of the conjugated aldehyde groups would be expected in the region of 1685-1665 cm⁻¹. The C=C stretching vibrations of the conjugated triene system would appear in the 1650-1600 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aldehydic, vinylic, and methyl groups would be present. Raman spectroscopy would be particularly useful for observing the more symmetric C=C stretching vibrations, which are often weak in the IR spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aldehyde | 2850 - 2750 (often two weak bands) |

| C=O Stretch | Conjugated Aldehyde | 1685 - 1665 |

| C=C Stretch | Conjugated Alkene | 1650 - 1600 |

| C-H Bend | Alkene | 1000 - 650 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to conjugated systems, which act as chromophores (light-absorbing parts of a molecule). The extended π-electron system of this compound, consisting of three double bonds and two carbonyl groups in conjugation, is an excellent chromophore. utu.fi

This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule is expected to absorb light in the UV or even the visible region of the electromagnetic spectrum, corresponding to a π → π* electronic transition. youtube.com The wavelength of maximum absorbance (λmax) is directly related to the length of the conjugated system; longer conjugated systems absorb at longer wavelengths. youtube.com Analysis of the UV-Vis spectrum allows for the characterization of the chromophore and can be compared with theoretical calculations.

Table 3: Expected Electronic Transitions for this compound

| Transition | Orbitals Involved | Region |

| π → π | Pi bonding to pi anti-bonding | Strong absorption in UV-Vis |

| n → π | Non-bonding to pi anti-bonding | Weaker absorption in UV-Vis |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with extremely high accuracy, allowing for the determination of its elemental formula, C₁₀H₁₂O₂. nih.gov

In addition to providing the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. For an aldehyde, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the entire formyl group (M-29). libretexts.org The conjugated chain of this compound would also be expected to cleave at various points, leading to a unique fragmentation pattern that serves as a molecular fingerprint. Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, providing another layer of identification. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 165.09100 | 135.9 |

| [M+Na]⁺ | 187.07294 | 142.8 |

| [M-H]⁻ | 163.07644 | 136.0 |

| [M+K]⁺ | 203.04688 | 140.4 |

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves directing X-rays at a single, well-ordered crystal of the compound. The resulting diffraction pattern is then analyzed to build a 3D model of the electron density, from which the precise positions of all atoms can be determined.

If a suitable crystal of this compound could be grown, X-ray diffraction would provide unambiguous proof of its molecular structure. It would yield highly accurate measurements of bond lengths, bond angles, and torsional angles. This would definitively confirm the (2E,4E,6E) configuration of the triene system and reveal the planarity and conformation of the molecule in the crystal lattice.

Computational and Theoretical Approaches to Molecular Structure

Alongside experimental techniques, computational and theoretical chemistry provides powerful tools for understanding molecular and electronic structure. Using principles of quantum mechanics, methods like Density Functional Theory (DFT) can be used to model this compound in silico.

These computational approaches can:

Calculate the lowest energy geometry (optimized structure) , predicting bond lengths and angles that can be compared with X-ray crystallography data.

Predict spectroscopic properties , such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. Comparing these theoretical spectra with experimental data is a powerful method for confirming a proposed structure.

Analyze the electronic structure , including the distribution of electron density and the shapes and energies of molecular orbitals (e.g., HOMO and LUMO). This provides fundamental insight into the molecule's reactivity and spectroscopic behavior.

Publicly available databases often contain computationally derived properties for compounds like this compound, including its IUPAC name, InChIKey, and canonical SMILES representation, which are generated through such theoretical models. nih.gov The synergy between computational prediction and experimental verification is a cornerstone of modern chemical characterization.

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Properties

Quantum chemical calculations are powerful computational tools for predicting the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can provide insights into molecular orbital energies, electron density distribution, and spectroscopic properties.

Despite the utility of these methods, specific studies detailing DFT or ab initio calculations for this compound are not present in the reviewed scientific literature. Such calculations would be invaluable for understanding the impact of the conjugated triene system and the terminal aldehyde groups on the molecule's reactivity and electronic behavior. In principle, these calculations could yield data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity and electronic transitions.

While direct research is absent, general computed properties for the (2E,4E,6E)-isomer are available in public databases. nih.gov

Table 1: General Computed Properties for (2E,4E,6E)-2,6-Dimethylocta-2,4,6-trienedial

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 164.20 g/mol | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

| Exact Mass | 164.083729621 Da | PubChem nih.gov |

| InChIKey | PPJGVKZRXCHMCC-LNFQZQFXSA-N | PubChem nih.gov |

This table presents general computed data and does not originate from a specific quantum chemical calculation research study.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could provide significant insights into its conformational landscape, revealing the most stable arrangements of its carbon chain and the rotational freedom around its single bonds.

A thorough search of scientific databases indicates that no specific MD simulation studies have been published for this compound. Such research would be beneficial for understanding how the molecule behaves in different environments, such as in solution, which could influence its chemical and biological activities. In the absence of specific studies, the conformational preferences of the various isomers of this compound remain experimentally and computationally uncharacterized in the public domain.

Reactivity and Mechanistic Investigations of 2,6 Dimethylocta 2,4,6 Trienedial

Exploration of Reaction Pathways and Intermediate Species

The conjugated system of 2,6-dimethylocta-2,4,6-trienedial is susceptible to a variety of reactions. The presence of alternating double and single bonds allows for delocalization of pi-electrons across the carbon chain, influencing the reactivity of both the alkene and aldehyde functions.

Reaction Pathways:

Electrophilic Addition: The double bonds in the polyene chain can undergo electrophilic addition reactions. The regioselectivity of such reactions would be influenced by the electron-donating methyl groups and the electron-withdrawing aldehyde groups.

Nucleophilic Addition: The carbonyl carbons of the aldehyde groups are electrophilic and are primary sites for nucleophilic attack. This can lead to the formation of cyanohydrins, hemiacetals, and imines.

Cycloaddition Reactions: The conjugated triene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component. The specific stereochemistry of these reactions would be governed by the Woodward-Hoffmann rules. For a [6+2] cycloaddition involving a triene and a dienophile, thermal reactions are typically symmetry-forbidden, while photochemical reactions are allowed. youtube.com Conversely, a [4+2] cycloaddition, where a part of the triene system acts as the diene, is thermally allowed.

Reduction: The aldehyde groups can be selectively reduced to primary alcohols using mild reducing agents like sodium borohydride. More potent reducing agents, such as lithium aluminum hydride, would likely reduce both the aldehydes and the carbon-carbon double bonds.

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using various oxidizing agents.

Intermediate Species:

Reactions involving this compound are expected to proceed through various transient intermediates. For instance, electrophilic addition would involve carbocationic intermediates, with their stability being a key factor in determining the reaction outcome. Nucleophilic addition to the carbonyl groups would proceed through tetrahedral intermediates. Photochemical reactions would involve electronically excited states of the molecule.

Kinetic and Thermodynamic Studies of Chemical Transformations Involving the Compound

The rates of reaction will be dependent on factors such as temperature, concentration of reactants, and the presence of catalysts. For example, acid or base catalysis is often employed to accelerate nucleophilic addition reactions to the carbonyl groups.

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For instance, the reduction of the aldehyde groups to alcohols is typically a thermodynamically favorable process. The relative stability of isomers, such as in photoisomerization reactions, will dictate the position of the photostationary state.

Photochemical Reactivity and Photophysical Processes of the Compound

The extended π-system in this compound makes it a candidate for interesting photochemical behavior. Upon absorption of light, the molecule is promoted to an electronically excited state, from which it can undergo various photophysical and photochemical processes.

Excited State Dynamics and Energy Transfer

The photophysical properties of conjugated polyenes are highly dependent on their structure and environment. The excited states of polyenes can decay through radiative (fluorescence) and non-radiative pathways. For longer polyenes, the energy gap between the ground and first excited state decreases, leading to absorption at longer wavelengths.

The lifetime of the excited state is a crucial parameter that influences the efficiency of photochemical reactions. For simple conjugated trienes, excited state lifetimes are typically in the nanosecond range. The presence of methyl and aldehyde groups in this compound would be expected to influence its excited-state properties.

Photoisomerization Reactions of the Conjugated System

A key photochemical reaction for conjugated polyenes is cis-trans isomerization around the double bonds. Upon excitation, the rotational barrier around a double bond is significantly reduced, allowing for isomerization. The quantum yield of photoisomerization, which is the efficiency of this process, is a key parameter. For conjugated trienes, the sum of the quantum yields for the forward and reverse isomerization can be less than one, indicating the presence of competing decay pathways. The steric hindrance caused by substituents can influence the direction of isomerization.

The composition of the mixture at the photostationary state, where the rates of forward and reverse isomerization are equal, depends on the absorption spectra and quantum yields of the isomers.

Electrochemistry and Redox Behavior of the Dialdehyde (B1249045) Functionalities

The electrochemical properties of this compound would be characterized by the reduction of its aldehyde groups and potentially the oxidation or reduction of the conjugated π-system.

The aldehyde groups can be electrochemically reduced to primary alcohols. This process typically occurs at a negative potential and involves the transfer of two electrons and two protons per aldehyde group. The exact reduction potential would depend on the electrode material and the reaction conditions. The electrochemical reduction of α,β-unsaturated aldehydes can sometimes lead to the selective reduction of the carbon-carbon double bond or the carbonyl group, depending on the conditions.

The conjugated system can also undergo redox reactions. Oxidation would involve the removal of electrons from the π-system, while reduction would involve the addition of electrons. The redox potentials are indicative of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule.

Reactivity with Chemical Probes and Model Biological Species

The reactivity of this compound with chemical probes and model biological molecules is of interest due to the presence of the reactive aldehyde groups. Aldehydes are known to react with nucleophilic functional groups present in biological molecules, such as the amino groups of amino acids and proteins, and the nucleobases in DNA.

Biological Interactions and Molecular Mechanisms of 2,6 Dimethylocta 2,4,6 Trienedial in Vitro/in Silico Focus

Investigation of Molecular Target Identification and Binding Affinities

Detailed studies to identify specific molecular targets and quantify the binding affinities of 2,6-Dimethylocta-2,4,6-trienedial are not extensively available in current scientific literature. However, the chemical nature of this compound, particularly the presence of two aldehyde groups in a conjugated polyene system, suggests potential for interactions with cellular macromolecules.

Protein-Ligand Interaction Studies and Enzyme Kinetics in vitro

Direct protein-ligand interaction studies and enzyme kinetic analyses for this compound are not well-documented. However, the electrophilic nature of aldehydes suggests they can potentially form covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine, through Schiff base formation or Michael addition. This reactivity is a known mechanism for the biological activity of other electrophilic compounds.

One potential target, based on the activity of similar compounds, is the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a sensor protein for electrophilic and oxidative stress that regulates the transcription factor Nrf2. nih.gov Electrophilic compounds can react with cysteine residues on Keap1, leading to the activation of the Nrf2 pathway. nih.gov While no direct binding studies for this compound and Keap1 have been reported, this remains a plausible hypothesis for its mode of action.

Enzymes involved in carotenoid metabolism, such as carotenoid cleavage dioxygenases (CCDs), are responsible for the formation of apo-carotenoids. nih.gov It is conceivable that this compound, as a product of such enzymes, could exert feedback inhibition, although this has not been experimentally verified.

Nucleic Acid Interactions and DNA Adduct Formation

There is currently no direct evidence in the scientific literature to suggest that this compound interacts with nucleic acids or forms DNA adducts. The potential for such interactions would depend on the compound's ability to be metabolized into a more reactive electrophile capable of binding to DNA bases.

Modulation of Cellular Pathways and Signaling Cascades (Cell-free or cell line studies)

While specific studies on this compound are scarce, research on related apo-carotenals indicates that these molecules can modulate cellular pathways, particularly those related to stress responses.

Analysis of Gene Expression and Proteomics Profiles

Studies on Arabidopsis have shown that the accumulation of apo-carotene dialdehydes, including short-chain variants, is associated with significant changes at the transcriptomic level. nih.gov These changes often involve the upregulation of genes related to detoxification and defense against reactive carbonyl species. nih.gov For instance, in Arabidopsis roots with increased β-carotene content, the levels of short-chain apocarotene dialdehydes (C5, C8, and C10) were elevated, which correlated with alterations in gene expression. nih.gov

A key pathway potentially modulated by compounds like this compound is the electrophile/antioxidant response element (EpRE/ARE) transcription system. Research on various apo-carotenals has demonstrated their ability to activate this pathway. nih.gov This activation leads to the induction of phase II detoxifying enzymes, which play a crucial role in cellular protection against carcinogens and oxidative stress. nih.gov The activation of the EpRE/ARE system is mediated by the transcription factor Nrf2. nih.gov

Investigation of Metabolic Pathway Interference in cellular models

As a product of carotenoid metabolism, this compound has the potential to influence metabolic pathways. The accumulation of apo-carotenoids can be indicative of altered carotenoid metabolism. nih.gov Furthermore, the activation of the Nrf2 pathway by electrophilic compounds can lead to broad changes in cellular metabolism, including the upregulation of enzymes involved in glutathione (B108866) synthesis and xenobiotic metabolism. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship studies on a series of mono- and di-apocarotenoids have provided insights into the structural requirements for the activation of the EpRE/ARE transcription system. nih.gov These studies have established several key principles that are likely applicable to this compound and its analogs:

Aldehyde Functionality is Crucial: The presence of an aldehyde group is essential for the biological activity in activating the EpRE/ARE system. The corresponding carboxylic acids are not active. nih.gov This highlights the importance of the electrophilic nature of the aldehyde.

Influence of Methyl Group Position: The position of the methyl group relative to the terminal aldehyde group affects the reactivity of the conjugated double bond system and, consequently, the biological activity. nih.gov

Optimal Chain Length: For dialdehyde (B1249045) derivatives, an optimal chain length of 12 carbons in the main chain was found to be most effective for EpRE/ARE activation. nih.gov this compound has an eight-carbon chain with two additional methyl groups, suggesting its activity might differ from the optimal 12-carbon dialdehydes studied.

These SAR findings suggest that the biological activity of this compound is intrinsically linked to its specific chemical structure, particularly its aldehyde moieties and conjugated system.

Design and Synthesis of SAR Probes for Biological Studies

A thorough review of scientific databases and literature reveals a notable absence of studies specifically detailing the design and synthesis of Structure-Activity Relationship (SAR) probes for this compound. SAR probes are essential chemical tools used to identify the key structural features of a molecule that are responsible for its biological activity. The lack of such research indicates that this specific avenue of investigation for this compound has not been extensively explored or reported.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Similarly, there is a scarcity of published research on computational SAR and Quantitative Structure-Activity Relationship (QSAR) modeling for this compound. QSAR models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties. The absence of such studies suggests that the molecular properties of this compound have not yet been systematically correlated with specific biological endpoints through computational methods.

In Vitro Biological Activity Profiling and Assays

Cell-Based Assays for Specific Biological Responses

There is a lack of specific studies in the public domain that have utilized cell-based assays to investigate the effects of this compound on cellular processes such as differentiation and proliferation. Such assays are crucial for understanding how a compound might influence cell fate and growth.

Enzymatic Assays and Biochemical Pathway Interrogation

Specific enzymatic assays to probe the interaction of this compound with particular enzymes or to interrogate its effects on biochemical pathways have not been reported in the available scientific literature. These assays are fundamental to elucidating the mechanism of action of a bioactive compound at the molecular level.

Antioxidant and Pro-oxidant Activity Characterization in vitro

Despite the structural relationship of this compound to carotenoids, which are often associated with antioxidant properties, there is no specific experimental data characterizing its in vitro antioxidant or pro-oxidant activity. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (ferric reducing antioxidant power) assay, have not been reported for this compound.

Theoretical and Computational Chemistry Applied to 2,6 Dimethylocta 2,4,6 Trienedial

Prediction of Electronic Properties and Reactivity Profiles

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic properties and reactivity of 2,6-dimethylocta-2,4,6-trienedial. mdpi.com DFT calculations can provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior. mdpi.com

The reactivity of α,β-unsaturated aldehydes, such as this compound, is largely dictated by the electrophilic nature of the carbon-carbon double bonds and the carbonyl groups. nih.govresearchgate.net Computational models can quantify this reactivity through various descriptors. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, a common reaction for this class of compounds. chemrxiv.org

The presence of the conjugated π-system significantly influences the electronic properties. DFT studies on similar polyenes have shown that with increasing chain length, the HOMO-LUMO gap tends to decrease, which correlates with a shift in light absorption to longer wavelengths. nih.gov This principle is fundamental to the color of many organic pigments. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative based on related compounds)

| Property | Predicted Value/Characteristic | Method of Prediction | Significance |

| HOMO Energy | Relatively High | DFT (e.g., B3LYP/6-31G) | Indicates electron-donating ability |

| LUMO Energy | Relatively Low | DFT (e.g., B3LYP/6-31G) | Indicates electron-accepting ability and susceptibility to nucleophiles |

| HOMO-LUMO Gap | Moderate | DFT (e.g., B3LYP/6-31G*) | Correlates with chemical reactivity and UV-Vis absorption |

| Dipole Moment | Non-zero | DFT | Influences solubility and intermolecular interactions |

| Electron Affinity | Positive | DFT | Ability to accept an electron |

| Ionization Potential | Moderate | DFT | Energy required to remove an electron |

Note: The specific values would require dedicated DFT calculations for this compound.

Conformational Analysis and Energy Landscapes of the Polyene System

The flexibility of the polyene chain in this compound gives rise to various possible conformations, each with a distinct energy level. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly impact its biological activity and physical properties.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the single bonds within the polyene chain, an energy landscape can be mapped out. For conjugated dienes, the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance. youtube.com This preference for extended conformations is a common feature in polyene systems.

The planarity of the conjugated system is a key factor. qmul.ac.uk While conjugation favors a planar arrangement to maximize π-orbital overlap, steric clashes, particularly from the methyl groups, can lead to deviations from planarity. qmul.ac.uk Computational studies on similar conjugated systems have highlighted the delicate balance between the stabilizing effect of conjugation and the destabilizing steric repulsions. researchgate.net The resulting torsional potentials dictate the preferred shapes of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. This method is invaluable for understanding the potential biological targets of this compound and the nature of their interactions.

Given that this compound is an apo-carotenoid, insights can be drawn from docking studies of other carotenoids. nih.gov For instance, studies have shown that carotenoids can interact with proteins through a combination of hydrogen bonds and van der Waals forces. nih.govresearchgate.net In the case of this compound, the two aldehyde groups can act as hydrogen bond acceptors, while the hydrocarbon backbone can engage in hydrophobic interactions.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the ligand and the target over time. MD simulations provide a dynamic picture of the binding process and can help to assess the stability of the docked complex. These simulations rely on a force field, a set of parameters that describe the potential energy of the system.

Development and Refinement of Force Fields for Conjugated Dialdehyde (B1249045) Systems

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. Standard force fields may not always accurately represent the complexities of conjugated systems like this compound. acs.org Conjugation imposes strong constraints on bond rotations and can lead to unique electronic and steric effects that are not always well-parameterized in general-purpose force fields. qmul.ac.uk

Developing a specific force field for conjugated dialdehydes would involve a multi-step process. This typically includes:

Quantum Mechanical Calculations: High-level quantum mechanical calculations (e.g., DFT) are performed on smaller fragments of the molecule or the whole molecule to obtain reference data for bond lengths, angles, and dihedral potentials. nih.gov

Parameterization: The force field parameters (e.g., bond stretching constants, angle bending constants, and torsional parameters) are then adjusted to reproduce the quantum mechanical data. youtube.comtuni.fi This process often involves fitting the force field's potential energy surface to the one calculated by quantum mechanics.

Validation: The newly developed force field is then tested by simulating known experimental properties, such as density, heat of vaporization, or crystal structures of related compounds.

For conjugated systems, accurately modeling the torsional potentials is particularly challenging and crucial for correctly predicting the conformational preferences. qmul.ac.ukacs.org

In Silico Screening and Molecular Design Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov While there is no specific information on the in silico screening of this compound, the principles can be applied.

Based on its structural similarity to other biologically active polyenes, one could screen this compound and its virtual derivatives against various biological targets. For example, given the antifungal properties of some polyenes, it could be screened against fungal proteins. nih.govnih.gov The process would involve docking the compound into the active site of a target protein and scoring the interaction.

Furthermore, molecular design methodologies can be employed to create novel derivatives of this compound with potentially enhanced or new biological activities. mdpi.com By understanding the structure-activity relationships (SAR) through computational analysis, modifications can be made to the parent structure to improve its binding affinity, selectivity, or pharmacokinetic properties. For example, modifying the aldehyde groups or the substitution pattern on the polyene chain could lead to derivatives with different biological profiles.

Analytical and Detection Methodologies for Research on 2,6 Dimethylocta 2,4,6 Trienedial

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental for the isolation of 2,6-Dimethylocta-2,4,6-trienedial from reaction mixtures or natural extracts and for the assessment of its purity. The choice of technique depends on the volatility of the compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most powerful techniques for the analysis of non-volatile, thermally labile compounds like carotenoids and their derivatives. mdpi.com These methods offer high resolution and sensitivity, making them ideal for separating this compound from a complex mixture of other carotenoids and apo-carotenoids.

For the analysis of apo-carotenoid dialdehydes, reverse-phase HPLC with a C30 column is often the method of choice. The C30 stationary phase provides excellent shape selectivity for long-chain, conjugated molecules. A gradient elution system is typically employed, often consisting of a mixture of methanol, methyl-tert-butyl ether, and water. mdpi.com Detection is commonly performed using a photodiode array (DAD) detector, which allows for the acquisition of UV-Vis spectra of the eluting peaks, aiding in identification based on the characteristic absorption maxima of the conjugated polyene system. mdpi.comresearchgate.net

The analysis of carotenoids and their derivatives in complex samples, such as human feces or various food matrices, has been successfully achieved using HPLC-DAD systems. nih.govnih.gov For instance, a method for analyzing carotenoids in cherry tomatoes utilized a C30 column with a gradient of methanol, methyl-tert-butyl ether, and water, with detection via DAD and mass spectrometry. mdpi.com While this study focused on major carotenoids, the principles are directly applicable to the analysis of this compound.

Table 1: Illustrative HPLC-DAD Parameters for Apo-carotenoid Analysis

| Parameter | Value |

|---|---|

| Column | C30 reverse-phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Methanol/Acetonitrile/Water (79:14:7, v/v/v) |

| Mobile Phase B | Methylene chloride (100%) |

| Gradient | Optimized for separation of apo-carotenoids |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (DAD) at 450 nm |

| Reference | researchgate.net |

UHPLC systems, with their smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound has a relatively low volatility due to its two aldehyde functional groups, derivatization is typically required to increase its volatility and thermal stability for GC analysis. researchgate.netnih.gov

A common derivatization strategy is silylation, where active hydrogens in the molecule (in this case, potentially enol forms of the aldehydes) are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.comnih.gov The derivatization process often involves an initial methoximation step to protect the aldehyde and ketone groups and prevent the formation of multiple derivatives from tautomers. youtube.com

Once derivatized, the compound can be analyzed on a non-polar or semi-polar capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5). The oven temperature is programmed to ramp up to elute the compounds based on their boiling points. Identification is typically achieved by comparing the retention time with that of a known standard.

Table 2: General GC Derivatization and Analysis Steps

| Step | Description |

|---|---|

| 1. Methoximation | The sample is treated with methoxyamine hydrochloride in pyridine (B92270) to convert aldehyde and keto groups into oximes, preventing tautomerization. youtube.com |

| 2. Silylation | The product from step 1 is then treated with a silylating agent like MSTFA to replace active hydrogens with TMS groups, increasing volatility. youtube.com |

| 3. GC Analysis | The derivatized sample is injected into a GC system equipped with a capillary column (e.g., DB-5) and a flame ionization detector (FID) or a mass spectrometer (MS). |

| Reference | youtube.comresearchgate.netnih.gov |

Advanced Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods offer simple and cost-effective alternatives for the quantification of this compound, particularly when dealing with purified samples or for screening purposes.

UV-Visible spectrophotometry can be used to directly quantify this compound due to its extended conjugated system of double bonds, which results in strong absorption in the UV-Vis region. The wavelength of maximum absorbance (λmax) is characteristic of the polyene structure. nih.gov However, this method lacks specificity and is susceptible to interference from other compounds that absorb in the same spectral region. lcms.cz

To enhance specificity, derivatization reactions that produce a colored product can be employed. A classic example is the reaction of aldehydes with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone that can be quantified spectrophotometrically. nih.govsjpas.com This method is widely used for the determination of carbonyl compounds.

Fluorometric methods generally offer higher sensitivity and selectivity compared to spectrophotometry. While this compound itself is not strongly fluorescent, it can be derivatized with a fluorogenic reagent to produce a highly fluorescent product. For example, various proprietary dyes are available in commercial kits that react with aldehydes to generate a strong fluorescent signal. abcam.com Another approach is fluorescence quenching, where the aldehyde quenches the fluorescence of a probe molecule like L-tryptophan, and the decrease in fluorescence intensity is proportional to the aldehyde concentration. nih.gov

Hyphenated Techniques for Identification and Quantification in Complex Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and precise quantification of this compound in complex biological or environmental samples.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC or UHPLC with the mass-resolving capabilities of a tandem mass spectrometer. This method is particularly well-suited for the analysis of trace levels of compounds in complex matrices.

For the analysis of apo-carotenoid dialdehydes, a UHPLC system coupled to a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap), provides excellent performance. youtube.com A study on carotenoid-derived dialdehydes in vegetables employed a derivatization strategy followed by UHPLC-Q-Orbitrap MS detection. The use of a derivatizing agent not only improves chromatographic behavior but also enhances ionization efficiency.

The mass spectrometer can be operated in full-scan mode to obtain accurate mass measurements for molecular formula confirmation, and in MS/MS mode to generate characteristic fragmentation patterns for structural elucidation. The fragmentation of the derivatized dialdehyde (B1249045) will yield specific product ions that can be used for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for highly selective quantification.

Table 3: Example UHPLC-Q-Orbitrap MS Parameters for Derivatized Dialdehyde Analysis

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for dialdehyde separation |

| Ionization Source | Heated Electrospray Ionization (HESI) |

| MS Detection | Full scan and targeted MS/MS |

| Collision Energy (NCE) | 20 eV |

| Reference |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. For the analysis of this compound, derivatization to a volatile form, such as a silylated derivative, is necessary. youtube.comresearchgate.net

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (or a related ion) and a series of fragment ions that form a unique fragmentation pattern, acting as a "fingerprint" for the compound. The identification of all-trans-2,6-dimethylocta-2,4,6-trienedial as an in vitro assay product has been confirmed using GC-MS.

The mass spectrum of the derivatized this compound can be compared with spectral libraries for identification. For quantification, selected ion monitoring (SIM) can be used, where the instrument is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and reducing the impact of interfering compounds from the matrix.

Table 4: General GC-MS Parameters for the Analysis of Derivatized Aldehydes

| Parameter | Value |

|---|---|

| GC Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Mode | Splitless |

| Oven Program | Temperature ramp from ~50°C to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Reference | lcms.cz |

Derivatization Strategies for Enhanced Analytical Detection of Aldehydes

The analysis of aldehydes, including this compound, is frequently improved by derivatization. This process involves a chemical reaction to convert the aldehyde into a more easily detectable derivative. This is particularly beneficial for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where the resulting derivative may exhibit enhanced UV absorbance, fluorescence, or mass spectrometric ionization.

Derivatization can be performed either before the sample is introduced into the analytical instrument (pre-column derivatization) or after the analytical separation but before detection (post-column derivatization). Pre-column derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) is a well-established method for aldehyde analysis. jascoinc.comjasco-global.com This technique involves bubbling the sample through a solution of DNPH, which reacts with the aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are then typically analyzed by HPLC with UV detection. hitachi-hightech.com

Post-column derivatization offers an alternative approach where the derivatizing reagent is introduced after the chromatographic separation. For instance, 1,3-cyclohexanedione (B196179) has been used as a post-column fluorescence derivatization reagent for the analysis of formaldehyde (B43269) and acetaldehyde. jascoinc.comjasco-global.com This method avoids the need for extensive sample pretreatment that is often associated with pre-column techniques. jascoinc.comjasco-global.com

Another effective derivatization approach is the Hantzsch reaction, where aliphatic aldehydes react with a beta-diketone (like acetylacetone (B45752) or dimedone) and ammonia. nih.gov This reaction forms colored and fluorescent dihydropyridine (B1217469) or decahydroacridine derivatives, which can be analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov

The choice of derivatization strategy depends on several factors, including the specific aldehyde of interest, the sample matrix, the desired sensitivity, and the available analytical instrumentation. For comprehensive profiling of aldehydes in biological samples, more advanced strategies have been developed. One such strategy utilizes 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine for derivatization, followed by HPLC with multiple reaction monitoring (MRM) for highly sensitive and specific detection. acs.org This method has demonstrated detection limits in the picogram per milliliter range for various fatty aldehydes. acs.org

Below are tables summarizing common derivatization reagents and strategies for the enhanced analytical detection of aldehydes.

Table 1: Common Pre-Column Derivatization Reagents for Aldehyde Analysis

| Derivatization Reagent | Abbreviation | Reaction Principle | Detection Method |

| 2,4-Dinitrophenylhydrazine | DNPH | Forms stable 2,4-dinitrophenylhydrazone derivatives. hitachi-hightech.com | HPLC-UV hitachi-hightech.com |

| Dansylhydrazine | Reacts with carbonyls to form fluorescent hydrazones. | HPLC-Fluorescence | |

| Pentafluorobenzyl hydroxylamine | PFBHA | Forms oxime derivatives suitable for electron capture detection. | GC-ECD |

Table 2: Common Post-Column Derivatization Reagents and Reactions for Aldehyde Analysis

| Derivatization Reagent/Reaction | Reaction Principle | Detection Method |

| 1,3-Cyclohexanedione | Forms a fluorescent product with aldehydes. jascoinc.comjasco-global.com | HPLC-Fluorescence jascoinc.comjasco-global.com |

| Hantzsch Reaction (e.g., with acetylacetone) | Cyclization reaction forming colored and fluorescent derivatives. nih.gov | LC-MS nih.gov |

| Schiff's Reagent | Forms a colored complex with aldehydes. | Spectrophotometry |

Table 3: Advanced Derivatization Strategy for Aldehyde Profiling

| Derivatization Reagent | Analytical Technique | Key Features |

| 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine | HPLC-Multiple Reaction Monitoring (MRM) | High sensitivity (pg/mL levels), suitable for complex biological samples. acs.org |

Biosynthesis and Biotransformation Studies of 2,6 Dimethylocta 2,4,6 Trienedial Non Clinical/non Human

Enzymatic Synthesis Pathways of Polyene Dialdehydes in Natural Systems (e.g., plants, microorganisms)

The primary route to the formation of 2,6-Dimethylocta-2,4,6-trienedial and other polyene dialdehydes in biological systems is through the enzymatic cleavage of carotenoid backbones. This process is catalyzed by a highly conserved family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). nih.govnih.gov These enzymes are widespread in nature, found in plants, fungi, animals, and bacteria, where they generate a variety of biologically important apocarotenoids. nih.govnih.gov

CCDs catalyze the oxidative cleavage of specific carbon-carbon double bonds within the polyene chain of a carotenoid substrate. nih.gov The compound this compound, also known as apo-8',15-apo-carotene-dial, is specifically formed from the oxidative degradation of a β,β-carotene skeleton. nih.gov This reaction involves the cleavage at two positions on the carotenoid backbone.

In plants and microorganisms, the synthesis of these dialdehydes is part of the broader carotenoid metabolic pathway. Phytoene synthase (PSY) is a key enzyme that initiates carotenoid biosynthesis, leading to the formation of various C40 carotenoids. nih.gov These carotenoids can then be targeted by CCD enzymes. For instance, in cyanobacteria like Synechocystis sp. PCC 6803, a carotenoid oxygenase (encoded by the sll1541 gene) has been identified that partakes in this cleavage process. mdpi.com In plants, CCDs are a diverse family, with different members showing distinct substrate specificities and cleavage positions, leading to a wide array of apocarotenoid products that function in signaling, pigmentation, and defense. nih.govoup.com

Table 1: Key Enzymes in Polyene Dialdehyde (B1249045) Biosynthesis

| Enzyme Family | General Function | Example Organism(s) | Precursor(s) | Product(s) |

|---|---|---|---|---|

| Carotenoid Cleavage Dioxygenases (CCDs) | Oxidative cleavage of carotenoid double bonds | Plants, Cyanobacteria | β-Carotene, Zeaxanthin, Lutein (B1675518) | Apocarotenoid aldehydes and dialdehydes (e.g., this compound) |

| 9-cis-epoxycarotenoid dioxygenase (NCED) | A subclass of CCDs involved in abscisic acid biosynthesis | Plants (e.g., Maize, Poplar) | 9-cis-violaxanthin, 9-cis-neoxanthin | Xanthoxin |

In Vitro Biotransformation and Metabolism by Isolated Enzymes or Cellular Systems

The function and substrate specificity of enzymes involved in polyene dialdehyde synthesis are frequently studied using in vitro systems. These experiments typically involve expressing a recombinant form of a CCD enzyme and incubating it with potential carotenoid or apocarotenoid substrates.

A notable example is the characterization of an apocarotenoid oxygenase (SynACO) from the cyanobacterium Synechocystis sp. PCC 6803. This enzyme was shown to cleave various β-apocarotenals in vitro to produce retinal. pnas.org Similarly, studies on recombinant murine β-carotene oxygenase-2 (BCO2) demonstrated its ability to convert long-chain β-apocarotenoid substrates, including aldehydes, into a β-ionone and a corresponding diapocarotenoid product through oxidative cleavage. nih.gov This indicates that enzymes can act sequentially, first producing a long-chain apocarotenoid aldehyde, which can then serve as a substrate for further cleavage.

Research on ferret carotene-9',10'-monooxygenase (CMO2), an ortholog of BCO2, showed that the enzyme could eccentrically cleave xanthophylls such as lutein and zeaxanthin. nih.gov These in vitro assays, which analyze the reaction products using techniques like HPLC and mass spectrometry, are crucial for confirming the specific cleavage site and catalytic mechanism of these enzymes. pnas.orgnih.gov

Engineered cellular systems are also employed. For example, Escherichia coli can be genetically modified to produce a specific carotenoid substrate, and then a second gene encoding a CCD is introduced to test its cleavage activity in vivo. nih.gov This approach helps to overcome the challenges associated with the lipid-soluble nature of the substrates and products, which can be difficult to manage in purely aqueous in vitro assays. nih.gov

Identification and Characterization of Metabolites

This compound is itself a product of carotenoid metabolism. However, as a reactive dialdehyde, it can be subject to further biotransformation by cellular enzymatic systems. In plants, apocarotenoids are recognized to be metabolized by enzymes typically associated with the detoxification of reactive carbonyl species (RCS) and xenobiotics. nih.gov

In vitro studies have shown that RCS detoxification enzymes can convert apocarotenoids derived from β-carotene into corresponding apocarotenols (via reduction of the aldehyde groups) and apocarotenoic acids (via oxidation of the aldehyde groups). nih.gov Therefore, the likely metabolites of this compound would be the corresponding di-alcohol or di-carboxylic acid. Other potential modifications include glycosylation and glutathionylation, which are common detoxification pathways in plants. nih.gov

In mammalian systems, the end groups of β-apocarotenoids are known to be converted to the corresponding alcohols and carboxylic acids or can be esterified. nih.gov Furthermore, enzymes like BCO2 can catalyze further cleavage of apocarotenoids. For instance, BCO2 can cleave a long-chain apocarotenoid to release a β-ionone and a shorter diapocarotenoid, a process that can theoretically occur at both ends of a symmetrical molecule. nih.gov

Table 2: Potential Metabolic Fates of this compound

| Metabolic Reaction | Enzyme Class (Putative) | Resulting Compound Class |

|---|---|---|

| Reduction | Alcohol Dehydrogenase / Aldehyde Reductase | Polyene Dialcohol |

| Oxidation | Aldehyde Dehydrogenase | Polyene Dicarboxylic Acid |

| Conjugation | Glycosyltransferase / Glutathione (B108866) S-transferase | Glycosylated or Glutathionylated Adducts |

Genetic and Genomic Approaches to Biosynthetic Pathway Elucidation (in relevant organisms)

Understanding the biosynthesis of polyene dialdehydes has been greatly advanced by genetic and genomic studies. Genome-wide analysis in various plant species, such as poplar (Populus trichocarpa) and pepper (Capsicum annuum), has identified entire families of CCD genes. nih.govfrontiersin.org Using bioinformatic tools, these genes can be classified into subfamilies (e.g., CCD1, CCD4, CCD7, CCD8, and NCED) based on sequence homology, which often correlates with their function and evolutionary origin. nih.govfrontiersin.org

Once identified, the function of these genes is often investigated through expression analysis. Techniques like RNA-sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR) are used to measure the transcript levels of CCD genes in different tissues or under various environmental conditions, such as abiotic stress. nih.govfrontiersin.org For example, the upregulation of a specific CCD gene in fruit peel that correlates with the accumulation of a particular apocarotenoid pigment provides strong evidence for its role in the biosynthesis of that pigment. oup.com

A powerful strategy for functional characterization involves engineering model organisms. The cyanobacterium Synechocystis sp. PCC 6803 is a valuable platform for this work because its own carotenoid pathway is well-characterized and it can be readily genetically modified. nih.gov Scientists can delete or overexpress native genes, or introduce foreign genes (e.g., a plant CCD), to study their effect on the organism's carotenoid and apocarotenoid profile, thereby elucidating the enzyme's function in a controlled biological context. nih.govnih.gov This approach was instrumental in functionally identifying numerous enzymes in the carotenoid metabolic network. nih.gov

Exploration of Non Clinical Applications and Future Research Trajectories for 2,6 Dimethylocta 2,4,6 Trienedial

Role as a Chemical Probe or Research Tool in Mechanistic Studies

While direct studies employing 2,6-dimethylocta-2,4,6-trienedial as a chemical probe are not extensively documented, its structural features make it a candidate for such applications. As an apo-carotenoid, it is part of a class of molecules known to be involved in various biological signaling pathways. frontiersin.orgmdpi.com The conjugated polyene system and the reactive aldehyde groups are key features that could be exploited in the design of chemical probes.

The aldehyde functionalities allow for covalent interactions with nucleophilic sites on biomolecules, such as proteins. This reactivity could be harnessed to probe the binding sites of enzymes or receptors that interact with short-chain aldehydes or apo-carotenoids. For instance, related apo-carotenoids have been shown to interact with nuclear receptors, and this compound could potentially be used to study these interactions. nih.gov

Furthermore, the conjugated system of double bonds imparts specific spectroscopic properties to the molecule, which could be utilized in the development of fluorescent or colorimetric probes. Modifications to the backbone could tune these properties, allowing for the design of probes that signal changes in their local environment, such as polarity or the presence of specific ions.

Potential in Materials Science Research (e.g., organic electronics, chromophores, if structurally relevant)

The extended π-conjugated system of this compound makes it an interesting candidate for research in materials science, particularly in the realm of organic electronics and chromophores. Conjugated polyenes are known for their ability to conduct electricity and to absorb and emit light, properties that are central to the field of organic electronics.

As a chromophore, the molecule's ability to absorb light in the UV-visible spectrum is a direct consequence of its conjugated double bonds. This property could be exploited in the development of dyes and pigments. The reactivity of the terminal aldehyde groups offers a pathway for incorporating this chromophoric unit into larger polymeric structures, potentially leading to new materials with tailored optical properties.

In the context of organic electronics, the potential for this compound to act as a molecular wire or as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells could be explored. The ability to synthesize derivatives with different substituents would allow for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, which is crucial for the performance of organic electronic devices. A related compound, 2,7-dimethylocta-2,4,6-triene-1,8-dial, is noted for its use as a synthetic intermediate in the synthesis of carotenoids, which are themselves important in various technological applications. biosynth.com

Challenges and Opportunities in the Academic Research of this compound

The academic research of this compound is met with both challenges and significant opportunities. A primary challenge is the limited commercial availability and the need for multi-step synthesis, which can be a barrier to extensive research. The stability of the compound, particularly its susceptibility to oxidation and polymerization due to the conjugated aldehyde structure, also presents a hurdle for its handling and storage. nih.gov

Another challenge lies in the detection and characterization of this and other short-chain apo-carotenoids in biological systems, which can be difficult due to their transient nature and low concentrations. nih.gov

However, these challenges are counterbalanced by numerous opportunities. The development of efficient and scalable synthetic routes to this compound and its derivatives would open the door to a wide range of studies. There is a significant opportunity to explore its biological activities, building on the knowledge of related apo-carotenoids. nih.gov Its potential as a signaling molecule in plants and other organisms is an area ripe for investigation. frontiersin.orgmdpi.com

Furthermore, a systematic investigation of its photophysical and electronic properties could uncover novel applications in materials science. The structure of this compound provides a versatile scaffold for the synthesis of a library of derivatives with diverse functionalities, offering a platform for structure-activity relationship studies.

Emerging Research Directions and Interdisciplinary Connections

The future research on this compound is poised to be highly interdisciplinary, bridging chemistry, biology, and materials science. One emerging direction is the exploration of its role in plant biology, where related apo-carotenoids act as signaling molecules in developmental processes and stress responses. frontiersin.orgnih.gov Understanding the specific function of this compound could have implications for agriculture and crop improvement.

In the field of medicinal chemistry, while outside the direct scope of this article, the potential for its derivatives to exhibit interesting biological activities warrants investigation, inspired by the known properties of other apo-carotenoids. nih.gov

The connection to materials science is another promising avenue. As researchers continue to seek out new organic materials for electronic and photonic applications, small, well-defined conjugated molecules like this compound are valuable building blocks. Collaborative efforts between synthetic chemists and materials scientists could lead to the development of novel functional materials based on this scaffold.

Finally, the study of its metabolism and interactions within biological systems, using techniques from chemical biology and analytical chemistry, will be crucial to unraveling its full potential as a research tool and bioactive compound.

Conclusion and Broader Implications of Research on 2,6 Dimethylocta 2,4,6 Trienedial

Synthesis of Key Academic Research Findings and Conceptual Advances

The scientific understanding of 2,6-Dimethylocta-2,4,6-trienedial is largely built upon the broader investigation of apo-carotenoids, which are products of the oxidative cleavage of carotenoids. This process can occur through enzymatic action by carotenoid cleavage dioxygenases (CCDs) or non-enzymatically. frontiersin.orgresearchgate.net The resulting fragments, including dialdehydes, are not mere degradation products but are increasingly understood to be bioactive molecules with specific functions. frontiersin.orgnih.govresearchgate.net